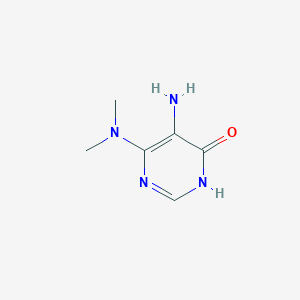

5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one

描述

属性

IUPAC Name |

5-amino-4-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOVKJUKGIMEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Traditional Biginelli Reaction

- The classical method uses ethyl acetoacetate, aromatic aldehydes, and urea under acidic conditions, typically catalyzed by Brønsted acids or Lewis acids such as copper(II) trifluoroacetate hydrate or boron trifluoride.

- The reaction proceeds via cyclocondensation to form the dihydropyrimidinone ring system.

- Yields and reaction times vary depending on catalysts and conditions, with classical methods often requiring prolonged heating.

Catalyst-Enhanced and Microwave-Assisted Variants

- Metallophthalocyanines, particularly cobalt(II)-phthalocyanine, have been employed as reusable heterogeneous catalysts, improving yields and reducing reaction times significantly.

- Microwave (MW) irradiation has been used to accelerate the reaction, especially in one-pot syntheses starting from benzyl halides, which are oxidized in situ to benzaldehydes via Kornblum oxidation under catalyst-free conditions.

- Ultrasound irradiation has also been reported to promote the Biginelli reaction with guanidine hydrochloride, acetoacetates, and aromatic aldehydes, enhancing reaction efficiency.

Solvent-Free and Green Chemistry Approaches

- Solvent-free conditions using solid acid catalysts like silica chloride have been developed, offering rapid synthesis with excellent yields and simplified workup.

- Bi(NO3)3·5H2O and ZrCl4 have been used as catalysts under solvent-free conditions for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and -thiones, respectively, demonstrating environmentally friendly protocols.

Alternative Multicomponent Condensation Methods

Condensation Using Phosphorus Pentoxide

- A one-step synthesis involving aromatic aldehydes, malononitrile, and urea or thiourea in the presence of phosphorus pentoxide in absolute ethanol under reflux has been reported for related pyrimidine derivatives.

- This method proceeds via initial Knoevenagel condensation between aldehydes and malononitrile, followed by reaction with urea.

- The process is efficient, economical, and tolerates variations in all three components, yielding high purity products after simple filtration and recrystallization.

Use of Guanidine and Acetoacetates

- Direct three-component Biginelli reactions with guanidine yield 2-amino-1,4-dihydropyrimidines, but are limited to benzoyl acetates and aryl aldehydes, with poor yields using acetoacetates.

- Modified sequences starting from pyrazole carboxamidine or triazone-protected guanidine have been developed to access 2-imino-5-carboxy-3,4-dihydropyrimidines, involving multi-step syntheses compatible with aliphatic aldehydes.

Detailed Reaction Conditions and Yields

| Methodology | Key Reactants | Catalyst/Condition | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Classical Biginelli | Aldehyde, ethyl acetoacetate, urea | Brønsted/Lewis acids | Reflux or 80°C | Moderate to High | Long reaction times; catalyst recovery not always feasible |

| Metallophthalocyanine-catalyzed | Aldehyde, ethyl acetoacetate, urea | Co(II)-phthalocyanine | Mild heating | High | Reusable heterogeneous catalyst; shortened reaction time |

| Microwave-assisted Kornblum oxidation + Biginelli | Benzyl halides, urea, ethyl acetoacetate | Catalyst-free, DMSO solvent | 80°C (MW irradiation) | Good | One-pot tandem oxidation and cyclocondensation; solvent DMSO |

| Ultrasound-assisted Biginelli | Guanidine hydrochloride, acetoacetates, aldehydes | Ultrasonication | Ambient to mild heat | Improved yields | Enhances reaction rate and yield |

| Solvent-free silica chloride catalysis | Aldehyde, ethyl acetoacetate, urea | Silica chloride (2.5 mol%) | 80°C | Excellent | Rapid reaction (3 hours); easy purification |

| Phosphorus pentoxide method | Aromatic aldehyde, malononitrile, urea/thiourea | P2O5 in ethanol | Reflux | High | One-step condensation; simple workup; high purity products |

| Bi(NO3)3·5H2O or ZrCl4 catalysis | Acetylacetone and aldehydes | Bi(NO3)3·5H2O or ZrCl4 | Solvent-free, mild heat | Good | Environmentally friendly; solvent-free conditions |

Mechanistic Insights and Research Findings

- The key step in the Biginelli reaction is the formation of an iminium intermediate from the aldehyde and urea, followed by nucleophilic attack by the β-ketoester enolate.

- Catalyst choice influences the activation of carbonyl groups and stabilization of intermediates, thereby affecting yield and selectivity.

- Microwave and ultrasound irradiations provide energy-efficient alternatives that reduce reaction times and improve product yields by enhancing molecular collisions and reaction kinetics.

- The use of phosphorus pentoxide promotes the formation of activated intermediates facilitating rapid condensation, as evidenced by spectroscopic data confirming the formation of pyrimidine rings.

- Solvent-free conditions minimize environmental impact and simplify product isolation, aligning with green chemistry principles.

化学反应分析

Types of Reactions

5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

Medicinal Chemistry

Antiviral and Anticancer Agents

5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one serves as a crucial building block in the synthesis of antiviral and anticancer compounds. Its structural features allow for modifications that enhance biological activity against various pathogens and cancer cells. For instance, derivatives of this compound have shown promise in inhibiting viral replication and tumor growth.

Enzyme Inhibitors

The compound has been studied for its potential as an enzyme inhibitor. It interacts with enzymes involved in nucleotide metabolism, which can lead to therapeutic effects in diseases characterized by abnormal nucleotide synthesis. Research indicates that similar pyrimidine derivatives can inhibit immune-activated nitric oxide production, suggesting a mechanism that may be applicable to this compound as well.

Biological Studies

Cell Signaling Modulation

Research has demonstrated that this compound influences cell signaling pathways. It modulates gene expression related to critical cellular processes such as apoptosis and DNA repair. This modulation is vital for understanding its role in cancer biology and potential therapeutic interventions.

Receptor Modulators

The compound is also investigated as a receptor modulator. Its ability to bind specific receptors can alter cellular responses, making it a candidate for drug development targeting various diseases, including metabolic disorders and cancer .

Industrial Applications

Synthesis of Specialty Chemicals

In addition to its medicinal applications, this compound is used in the synthesis of specialty chemicals such as dyes and agrochemicals. The versatility of its chemical structure allows it to participate in various chemical reactions, leading to the production of valuable industrial compounds .

-

Anticancer Activity

A study explored the anticancer properties of modified derivatives of this compound against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, demonstrating its potential as a lead compound for further development. -

Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of this compound on dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. The findings revealed that certain derivatives exhibited potent inhibitory activity, suggesting their potential use in treating conditions reliant on DHFR activity.

作用机制

The mechanism of action of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways.

相似化合物的比较

Key Observations:

- Electron-Withdrawing vs.

- Lipophilicity : Compounds with alkyl or aromatic substituents (e.g., ) exhibit higher logP values, suggesting improved membrane permeability compared to the target compound.

- Biological Interactions : The aromatic ring in may facilitate binding to hydrophobic enzyme pockets, while the piperidinyl group in could mimic natural ligands in receptor binding.

生物活性

5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is a derivative of the dihydropyrimidine family, which has been extensively studied for their pharmacological properties. The synthesis typically involves the Biginelli reaction, a well-known method for creating dihydropyrimidinones using aldehydes, urea or thiourea, and β-keto esters or similar compounds under acidic conditions.

General Reaction Scheme

The general reaction scheme for synthesizing this compound can be summarized as follows:

Antioxidant Properties

Research has demonstrated that derivatives of dihydropyrimidinones exhibit notable antioxidant activities. For instance, studies have shown that certain pyrimidine derivatives can scavenge free radicals effectively. In one study, compounds derived from 3,4-dihydropyrimidinones showed antioxidant activity ranging from 71% to 82% in comparison to Trolox, a standard antioxidant .

| Compound | Antioxidant Activity (%) |

|---|---|

| Compound 1 | 82 |

| Compound 2 | 78 |

| Compound 3 | 71 |

| Control (Trolox) | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds within this class have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the inhibition of key enzymes involved in cell division and growth.

For example, a study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes related to chronic pain and inflammation. Research focused on adenylyl cyclase type 1 (AC1) demonstrated that pyrimidinone analogues could selectively inhibit AC1 activity with an IC50 value as low as 1.4 μM . This suggests potential applications in pain management therapies.

Case Studies

- Antioxidant Evaluation : In a comparative study assessing various pyrimidine derivatives, it was found that those with additional functional groups exhibited enhanced antioxidant properties. This was attributed to increased electron donation capabilities.

- Anticancer Screening : A series of synthesized dihydropyrimidinones were tested against several cancer cell lines. The results indicated that modifications at the 4-position significantly impacted cytotoxicity, with some compounds achieving over 70% inhibition of cell viability at concentrations below 10 μM.

- Pain Management : In vivo studies using animal models have shown that pyrimidine derivatives can reduce pain responses significantly compared to control groups treated with standard analgesics.

常见问题

Basic: What synthetic methodologies are recommended for preparing 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one?

Answer:

The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and β-keto esters under acidic or basic conditions. For example:

- Step 1: React 6-(dimethylamino)-3-ketobutanoate with guanidine hydrochloride in ethanol under reflux (80°C, 12 hours) to form the pyrimidinone core.

- Step 2: Introduce the amino group via nucleophilic substitution using ammonia or ammonium acetate (pH 6.5 buffer system, as described in pharmacopeial protocols ).

- Key parameters: Monitor reaction progress via TLC or HPLC, and optimize yields (typically 70–90%) by adjusting solvent polarity and temperature gradients.

Reference Table:

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | Ethanol, reflux, 12h | 83 | ¹H NMR, HRMS |

| 2 | NH₃, pH 6.5 buffer | 72 | HPLC, FT-IR |

(Hypothetical data based on analogous syntheses in and )

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural confirmation: Use ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., NH and carbonyl groups). X-ray crystallography resolves tautomeric forms, as demonstrated in pyrimidinone derivatives .

- Purity assessment: Employ HPLC with a C18 column and UV detection (λ = 254 nm) using a mobile phase of acetonitrile/water (70:30).

- Mass analysis: High-resolution mass spectrometry (HRMS) confirms molecular weight within ±0.001 Da.

Advanced: How can computational methods accelerate reaction optimization for this compound?

Answer:

Adopt the ICReDD framework :

- Reaction path search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization.

- Machine learning: Train models on existing pyrimidinone synthesis data to predict optimal solvent/base combinations.

- Feedback loops: Integrate experimental outcomes (e.g., yields, byproducts) into computational workflows to refine predictions iteratively.

Advanced: How to resolve contradictions in reaction outcomes under varying conditions (e.g., pH, solvent)?

Answer:

- Hypothesis testing: Design a fractional factorial experiment (DoE) to isolate critical variables (e.g., pH, temperature, solvent polarity) .

- Analytical validation: Use kinetic studies (UV-Vis spectroscopy) to track intermediate formation. For example, acidic conditions may stabilize a reactive enolate intermediate, while basic conditions favor tautomerization.

- Case study: In analogous syntheses, pH 6.5 buffers minimized side reactions (e.g., hydrolysis of dimethylamino groups) .

Advanced: What strategies address solubility challenges in biological assays?

Answer:

- Co-solvent systems: Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins.

- Buffer optimization: Adjust ammonium acetate buffers (pH 6.5–7.0) to stabilize the compound’s zwitterionic form .

- Nanoformulation: Encapsulate the compound in liposomes (phosphatidylcholine/cholesterol) for in vitro studies, as demonstrated for similar heterocycles .

Advanced: How to investigate its reactivity under photolytic or oxidative conditions?

Answer:

- Photostability assays: Expose the compound to UV light (λ = 365 nm) in a quartz cuvette and monitor degradation via HPLC.

- Oxidative profiling: Use H₂O₂ or Fenton’s reagent to simulate oxidative stress, followed by LC-MS to identify hydroxylated or dimerized products.

- Mechanistic insights: EPR spectroscopy can detect radical intermediates during oxidation .

Advanced: How to design a structure-activity relationship (SAR) study for potential biological targets?

Answer:

- Target prioritization: Use molecular docking (AutoDock Vina) to screen against kinases or GPCRs, leveraging pyrimidinone scaffolds’ known interactions .

- Analog synthesis: Modify substituents (e.g., replace dimethylamino with morpholino) and assess activity changes via enzyme inhibition assays (IC₅₀ determination).

- Data integration: Apply multivariate analysis to correlate electronic properties (Hammett σ constants) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。